molecular formula C16H21BrN2O2 B2905548 1-(3-Bromobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane CAS No. 2310015-05-3

1-(3-Bromobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane

Cat. No.: B2905548
CAS No.: 2310015-05-3
M. Wt: 353.26
InChI Key: GPBRXVVZIIXRHV-UHFFFAOYSA-N
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Description

1-(3-Bromobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane is a complex organic compound that features a bromophenyl group and a diazepane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. One common approach is to start with the bromination of phenylmethanone to introduce the bromine atom at the 3-position. This is followed by the formation of the diazepane ring through a cyclization reaction involving tetrahydrofuran-3-amine. The final step involves the coupling of the bromophenyl and diazepane intermediates under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(3-Bromobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can participate in π-π interactions, while the diazepane ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorophenyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone
  • (3-Fluorophenyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone
  • (3-Iodophenyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone

Uniqueness

The uniqueness of 1-(3-Bromobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane lies in the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and specificity towards its molecular targets.

Properties

IUPAC Name

(3-bromophenyl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O2/c17-14-4-1-3-13(11-14)16(20)19-7-2-6-18(8-9-19)15-5-10-21-12-15/h1,3-4,11,15H,2,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBRXVVZIIXRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC(=CC=C2)Br)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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